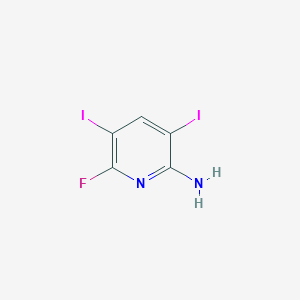

6-Fluoro-3,5-diiodopyridin-2-amine

Overview

Description

6-Fluoro-3,5-diiodopyridin-2-amine is a chemical compound with the molecular formula C5H3FI2N2 . It has a molecular weight of 363.9 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C5H3FI2N2 . The InChI code for this compound is 1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) .Scientific Research Applications

Complexation and Reaction with Dioxygen

The tris(2-fluoro-6-pyridylmethyl)amine ligand, a related compound, has been studied for its ability to complex with FeCl2, forming a high-spin complex. This complex exhibits thermal stability and reacts instantaneously with molecular dioxygen, leading to the formation of unsymmetrical micro-oxo dimers and mixed salts. This reaction mechanism parallels the autoxidation of ferrous porphyrins (Machkour, Mandon, Lachkar, & Welter, 2004).

Synthesis of Fluorinated Pyridine Derivatives

Studies have shown the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, achieved through amine substitution and hydroxy substitution. This process is significant due to its high yield and purity, and the mechanism involves keto-enol tautomerism of pyridine-2-ol in an alkaline solution (Mi Zhi-yuan, 2010).

Chemoselective Functionalization

The chemoselective functionalization of related fluoropyridines has been researched, particularly focusing on the selective substitution of fluorine groups under various conditions. These studies provide insights into the nuanced reactivity of fluorine in complex molecular structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Antibacterial Activity

Research into pyridonecarboxylic acids, which include fluorine-substituted compounds, has shown promising results in antibacterial activity. These compounds have been identified as more active than certain standard treatments, indicating their potential in medicinal chemistry (Egawa et al., 1984).

Radiosynthesis for Medical Imaging

Fluorine-18-labelled fluoropyridine derivatives, including 6-fluoropyridin-2-amine, have been developed for medical imaging applications. The method demonstrates the feasibility of nucleophilic meta-fluorination of pyridine derivatives, which are potentially useful in radiopharmaceutical chemistry (Abrahim et al., 2006).

Catalyst-free Amination

Catalyst-free reactions of related fluoropyridines with various amines have been studied. This research sheds light on the reactivity of fluoropyridines in the absence of catalysts, contributing to the understanding of their chemical behavior (Abel et al., 2015).

Synthesis of Antitumor Agents

A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been synthesized and investigated for their cytotoxic activity against tumor cell lines. This study highlights the potential of fluorine-substituted compounds in the development of new antitumor agents (Tsuzuki et al., 2004).

Fluorinated Herbicides Development

The synthesis of novel fluoropicolinate herbicides has been achieved by cascade cyclization of fluoroalkyl alkynylimines. This method allows for the creation of previously inaccessible structures, demonstrating the role of fluorine in developing new herbicidal compounds (Johnson et al., 2015).

Properties

IUPAC Name |

6-fluoro-3,5-diiodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDASIGJNNEHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FI2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

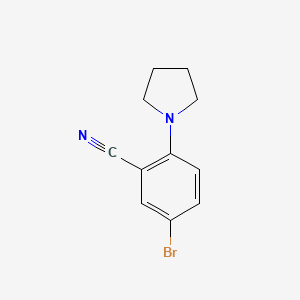

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)